5-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde
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Overview
Description
5-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde is a chemical compound with the molecular formula C10H13NO4 and a molecular weight of 211.22 g/mol This compound features a pyrrolidine ring substituted with hydroxy and hydroxymethyl groups, attached to a furan ring with an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of a furan derivative with a pyrrolidine derivative under specific conditions to introduce the hydroxy and hydroxymethyl groups . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The hydroxy and hydroxymethyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
5-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity . The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde include:
- 5-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]furan-2-carboxylic acid
- 5-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]furan-2-methanol
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H13NO4 |
---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
5-[3-hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO4/c12-5-8-1-2-9(15-8)11-4-3-10(14,6-11)7-13/h1-2,5,13-14H,3-4,6-7H2 |
InChI Key |
OWPQSMXVJHTQCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1(CO)O)C2=CC=C(O2)C=O |
Origin of Product |
United States |
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